molecular formula C7H8N2O2 B1315544 Methyl 6-methylpyrazine-2-carboxylate CAS No. 41110-38-7

Methyl 6-methylpyrazine-2-carboxylate

Cat. No. B1315544
CAS RN: 41110-38-7
M. Wt: 152.15 g/mol
InChI Key: GLARYWYPSTVHCO-UHFFFAOYSA-N
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Description

Methyl 6-methylpyrazine-2-carboxylate is a chemical compound with the IUPAC name methyl 6-methyl-2-pyrazinecarboxylate . It has a molecular weight of 152.15 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Methyl 6-methylpyrazine-2-carboxylate is 1S/C7H8N2O2/c1-5-3-8-4-6 (9-5)7 (10)11-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 6-methylpyrazine-2-carboxylate is a solid at room temperature . It has a molecular weight of 152.15 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Plasmon-Mediated Dehydrogenation

  • Scientific Field : Chemical Science
  • Summary of Application : This compound is used in plasmonic molecular junctions that can harvest visible light and effectively catalyze chemical reactions .
  • Methods of Application : The strong light field concentrated in the plasmonic junction enables the application of surface enhanced Raman spectroscopy (SERS) to probe the catalyzed chemical reactions in situ and in real time down to single-molecule resolution .
  • Results or Outcomes : The dehydrogenation reaction produces a benzyl radical, which is consequently converted to a benzyl anion. The benzyl anion is stabilized through strong interactions with gold, leading to the formation of dynamic gold adatoms and picocavities .

Synthesis and Fungicidal Activity

  • Scientific Field : Organic Chemistry
  • Summary of Application : Methyl 6-methylpyrazine-2-carboxylate might be used in the synthesis of fungicidal compounds .

Preparation of NMDA Receptor

  • Scientific Field : Physiology
  • Summary of Application : Methyl 5-chloro-6-methylpyrazine-2-carboxylate, a similar compound to Methyl 6-methylpyrazine-2-carboxylate, is used in the preparation of the NMDA receptor . The NMDA receptor is an important signaling mechanism in the human brain and plays a critical role in regulating the strength of synapses, that is, in regulating synaptic plasticity .
  • Methods of Application : The synthesis route includes several steps to get the NMDA receptor . The first step is the preparation of methyl 5-(bromomethyl)pyrazine-2-carboxylate. The procedure involves adding bromine to a solution of methyl 5-methylpyrazine-2-carboxylate in acetic acid .

Preparation of NMDA Receptor

  • Scientific Field : Physiology
  • Summary of Application : Methyl 5-chloro-6-methylpyrazine-2-carboxylate, a similar compound to Methyl 6-methylpyrazine-2-carboxylate, is used in the preparation of the NMDA receptor . The NMDA receptor is an important signaling mechanism in the human brain and plays a critical role in regulating the strength of synapses, that is, in regulating synaptic plasticity .
  • Methods of Application : The synthesis route includes several steps to get the NMDA receptor . The first step is the preparation of methyl 5-(bromomethyl)pyrazine-2-carboxylate. The procedure involves adding bromine to a solution of methyl 5-methylpyrazine-2-carboxylate in acetic acid .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLARYWYPSTVHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522539
Record name Methyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylpyrazine-2-carboxylate

CAS RN

41110-38-7
Record name Methyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fang, XH Zhang, YT Han, GR Wu, DS Cai… - International Journal of …, 2018 - mdpi.com
Hederagenin (He) is a novel triterpene template for the development of new antitumor compounds. In this study, 26 new He–pyrazine derivatives were synthetized in an attempt to …
Number of citations: 16 www.mdpi.com

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